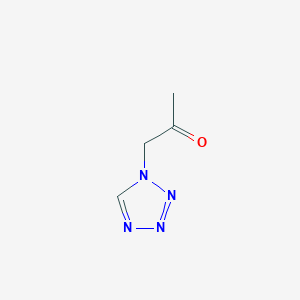
1-(1{H}-tetrazol-1-yl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1{H}-Tetrazol-1-yl)acetone is an organic compound featuring a tetrazole ring attached to an acetone moiety. Tetrazoles are nitrogen-rich heterocycles known for their stability and diverse applications in various fields, including medicinal chemistry, material science, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1{H}-Tetrazol-1-yl)acetone can be synthesized through a heterocyclization reaction involving primary amines, orthoesters, and azides. One common method involves the reaction of primary amines or their salts with orthoesters and sodium azide in an acetic acid medium . Another approach includes the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2]-cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods: Industrial production of tetrazole derivatives often involves eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(1{H}-Tetrazol-1-yl)acetone undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazolium salts.
Reduction: Reduction reactions can convert tetrazoles into their corresponding amines.
Substitution: Tetrazoles can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products:
Oxidation: Tetrazolium salts.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
1-(1{H}-Tetrazol-1-yl)acetone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in DNA synthesis and as a probe in biochemical assays.
Medicine: Investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Industry: Utilized in the production of explosives, propellants, and as a stabilizer in photography
Mechanism of Action
The mechanism of action of 1-(1{H}-tetrazol-1-yl)acetone involves its interaction with molecular targets through its electron-rich tetrazole ring. This ring can stabilize negative charges by delocalizing electrons, making it advantageous for receptor-ligand interactions. The compound’s ability to penetrate cell membranes due to its solubility in lipids enhances its effectiveness in biological systems .
Comparison with Similar Compounds
1H-Tetrazole: A simpler tetrazole derivative with similar chemical properties.
5-Phenyltetrazole: A tetrazole derivative with a phenyl group, used in similar applications.
1-(2-Pyridyl)tetrazole: Another tetrazole derivative with a pyridyl group, known for its use in coordination chemistry.
Uniqueness: 1-(1{H}-Tetrazol-1-yl)acetone is unique due to its acetone moiety, which imparts distinct chemical reactivity and solubility properties compared to other tetrazole derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
IUPAC Name |
1-(tetrazol-1-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-4(9)2-8-3-5-6-7-8/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAQFMJYDODWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=NN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
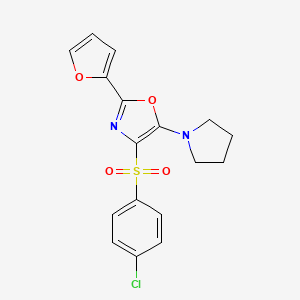
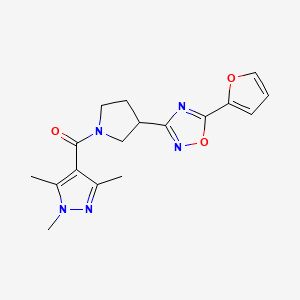

![2-[(2-chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2928766.png)
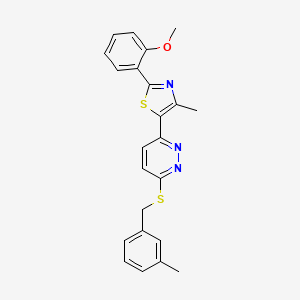

![2-(3,5-dimethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2928771.png)
![6-phenyl-2-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-2-azaspiro[3.3]heptane](/img/structure/B2928773.png)
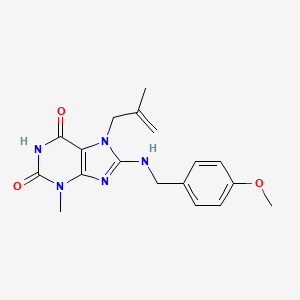
![N-(2-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2928776.png)

![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2928782.png)
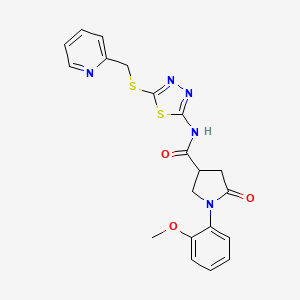
![1-[(4-Ethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2928786.png)
